molecular formula C9H14N4O4 B1267697 His-Ser CAS No. 21438-60-8

His-Ser

Cat. No. B1267697
CAS RN: 21438-60-8
M. Wt: 242.23 g/mol
InChI Key: KRBMQYPTDYSENE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis in the interface of chemistry and biology highlights the transition from focusing on molecular structures to their functions, aiming to produce molecules with specific properties. The combination of natural synthetic strategies and traditional chemical approaches offers a promising route to achieve complex molecular functionalities not easily attainable through conventional methods (Wu & Schultz, 2009).

Molecular Structure Analysis

The study of Ser-His dipeptide and buffer molecules through molecular modeling provides insights into the buffer-dependent properties of biomolecules. It suggests that Ser-His interacts with buffer molecules via intermolecular hydrogen bonds, forming complexes that influence its catalytic activity in macromolecule cleavage processes (Sun et al., 2004).

Chemical Reactions and Properties

Ser-His's catalytic role in peptide and PNA synthesis is a key aspect of its chemical properties. Its ability to catalyze ester condensation reactions underlines its potential in prebiotic chemistry and the synthesis of long macromolecules through stepwise fragment condensations, offering a glimpse into primitive chemical processes and the origin of life (Gorlero et al., 2009).

Physical Properties Analysis

The interaction of Ser-His with buffer molecules, as revealed through molecular modeling, highlights its physical properties, particularly how intermolecular hydrogen bonding with buffers can influence the dipeptide's behavior and interaction with other macromolecules. This aspect is crucial for understanding Ser-His's role in biochemical processes and its application in various scientific fields (Sun et al., 2004).

Chemical Properties Analysis

The chemical synthesis and applications of bifunctional Au/Pt/Au core/shell nanoraspberries for in situ SERS monitoring of platinum-catalyzed reactions demonstrate advanced methodologies to study chemical properties at the nanoscale. This approach allows for the quantitative monitoring of chemical reactions, offering insights into the dynamic processes and molecular interactions involved (Xie et al., 2011).

Scientific Research Applications

Enzymatic Function and Molecular Evolution

  • Cleavage Activity : Histidine (His) and serine (Ser) function together as key catalytic amino acids in diverse enzymes such as serine- and thiol-proteases, lipases, and esterases. The dipeptide seryl-histidine (Ser-His) itself has been shown to cleave DNA, proteins, and esters, demonstrating its potential as a core element for selecting oligopeptides with enhanced activities and target specificity (Li et al., 2000).

  • Catalytic Triad Function : His-Ser is part of the catalytic triad in serine proteases, where it plays a crucial role. The pKa values of histidine in this context have been determined, highlighting its essential role in enzyme function (Kahyaoglu & Jordan, 2002).

  • Evolution of Serine Proteases : The seryl-histidine dipeptide is recognized as the shortest peptide with hydrolysis cleavage activity, suggesting it may have been the original serine protease and a core component of the catalytic site in modern serine proteases. This indicates its potential role in the evolution of enzyme functions (Liu et al., 2017).

Role in Protease Catalysis

  • Formation of Peptides and Peptide Nucleic Acids (PNAs) : The Ser-His dipeptide catalyzes the condensation of amino acids and peptide fragments, indicating its importance in primitive chemistry and the origin of macromolecules by stepwise fragment condensations (Gorlero et al., 2009).

  • Catalytic Mechanism in Proteases : Studies on the catalytic triad of serine proteases, involving His and Ser, suggest a reaction-driven imidazole ring flip mechanism, highlighting the functional importance of this H-bond in enzyme catalysis (Ash et al., 2000).

Peptide Synthesis and Catalytic Efficiency

  • Peptide Dendrimers : Peptide dendrimers constructed from His-Ser demonstrate strong positive dendritic effects for catalytic hydrolysis, displaying enzyme-like kinetics in aqueous media. This suggests a potential role for His-Ser-based dendrimers in catalysis (Delort et al., 2006).

  • Synthesis from Non-Activated Amino Acids : Research on the synthesis of short homopeptides of His-Ser from non-activated amino acids indicates the potential function of Ser-His as an organocatalyst, contributing to our understanding of peptide bond formation (Fabbiani et al., 2018).

Future Directions

The future directions of His-Ser research could involve further exploration of its potential as an organocatalyst . Additionally, the evolutionary relationships between seryl-histidine dipeptide and modern serine proteases could be further investigated .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMQYPTDYSENE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

His-Ser

CAS RN

21438-60-8
Record name Histidylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53,400
Citations
S Aota, M Nomizu, KM Yamada - Journal of Biological Chemistry, 1994 - Elsevier
… When a very short peptide sequence, Pro-His-Ser-Arg-Am (PHSRN), from 9threthe peat … for synergizing with the RGD sequence involvesa Pro-His-Ser-Arg-Asnsequence, and that this …
Number of citations: 831 www.sciencedirect.com
EL Madison, A Kobe, MJ Gething, JF Sambrook… - Science, 1993 - science.org
… It is clear, then, that the Asp-His-Ser triad has been adapted to catalyze different hydrolytic reactions. The evidence presented here, however, demonstrates that this triad has also been …
Number of citations: 112 www.science.org
E Di Cera - IUBMB life, 2009 - Wiley Online Library
… At least four distinct protein folds as illustrated by trypsin, subtilisin, prolyl oligopeptidase, and ClpP peptidase utilize the Asp-His-Ser catalytic triad in identical configuration to catalyze …
Number of citations: 521 iubmb.onlinelibrary.wiley.com
L Sanchez-Pulido, CP Ponting - Bioinformatics, 2016 - academic.oup.com
… These amino acids are conserved as Cys-His-Ser/Thr in human VASH1 and all its homologues … This modified catalytic triad (Cys-His-Ser/Thr) thus appears to be essential for the normal …
Number of citations: 35 academic.oup.com
M Gorlero, R Wieczorek, K Adamala, A Giorgi… - FEBS letters, 2009 - Elsevier
… , His plus Ser, and the isomer His-Ser, do not give any reaction in … His-Ser is not a catalyst for ester aminolysis; on the other hand, Li et al. [11] have already reported the lack of His-Ser …
Number of citations: 106 www.sciencedirect.com
E Chow, DB Hibbert, JJ Gooding - Electrochemistry communications, 2005 - Elsevier
… for cadmium ions is described which is made by modifying a gold electrode with 3-mercaptopropionic acid followed by covalently coupling the cadmium-selective hexapeptide His–Ser–…
Number of citations: 53 www.sciencedirect.com
XH Wu, RC Chen, Y Gao, YD Wu - Biochemistry, 2010 - ACS Publications
We recently found that Asp-His-Ser/Thr-Trp hydrogen-bonded tetrads are widely and uniquely present in the WD40-repeat proteins. WDR5 protein is a seven WD40-repeat propeller …
Number of citations: 31 pubs.acs.org
TI Kim, JH Jang, YM Lee, IC Ryu, CP Chung… - Biotechnology …, 2002 - Springer
A synthetic oligopeptide, composed of Arg-Gly-Asp (RGD) and its synergistic Pro-His-Ser-Arg-Asn (PHSRN) motifs and a six glycines (G 6 ) linker, promoted human osteoblast-like cell (…
Number of citations: 33 link.springer.com
Y Shibasaki, S Hirohara, K Terada, T Ando… - Peptide …, 2011 - Wiley Online Library
Collagens are widely used in medical applications, including as a scaffold for tissue regeneration. However, animal‐derived collagens have several drawbacks, such as low thermal …
Number of citations: 21 onlinelibrary.wiley.com
M Poe, JK Wu, TY Lin, K Hoogsteen, HG Bull… - Analytical …, 1984 - Elsevier
A synthetic tetradecapeptide, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, which corresponds to the 13 amino terminal residues of human angiotensinogen plus a …
Number of citations: 25 www.sciencedirect.com

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